molecular formula C9H10BrClN2O2 B13033968 (S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl

(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl

Cat. No.: B13033968
M. Wt: 293.54 g/mol
InChI Key: YXRIPDVLXNBPTI-RGMNGODLSA-N
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Description

(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is a chemical compound that belongs to the class of oxazepines This compound is characterized by its unique seven-membered ring structure, which includes nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride typically involves the enantioselective hydrogenation of seven-membered cyclic imines. One efficient method includes the use of the [Ir (COD)Cl]2 / (S)-Xyl-C3*-TunePhos complex as the catalyst in the presence of morpholine-HCl . This method achieves high enantioselectivity with up to 94% ee.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic hydrogenation methods. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazepines.

Scientific Research Applications

(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the bromine atom and the amino group allows for versatile chemical modifications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H10BrClN2O2

Molecular Weight

293.54 g/mol

IUPAC Name

(3S)-3-amino-7-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one;hydrochloride

InChI

InChI=1S/C9H9BrN2O2.ClH/c10-5-1-2-8-7(3-5)12-9(13)6(11)4-14-8;/h1-3,6H,4,11H2,(H,12,13);1H/t6-;/m0./s1

InChI Key

YXRIPDVLXNBPTI-RGMNGODLSA-N

Isomeric SMILES

C1[C@@H](C(=O)NC2=C(O1)C=CC(=C2)Br)N.Cl

Canonical SMILES

C1C(C(=O)NC2=C(O1)C=CC(=C2)Br)N.Cl

Origin of Product

United States

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